![molecular formula C10H11NO3 B2798891 methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 82756-71-6](/img/structure/B2798891.png)
methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, 3,4-dihydro-1,4-benzoxazine derivatives can be synthesized via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been reported . For example, the InChI code for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12)
. Chemical Reactions Analysis
The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective (selectivity factor s 31–32) compared to the acylation with other studied propanoyl chlorides (s 18–21) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride has a molecular weight of 229.66 and a melting point of 190-192°C .Scientific Research Applications
AMPA Receptor Activators
The compound has been synthesized and tested as an activator of AMPA receptors . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and their activation can have potential therapeutic benefits in neurological disorders.
Pharmaceutical Intermediate
“Methyl 3,4-Dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate” is used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs.
Kinetic Resolution Studies
The compound has been used in kinetic resolution studies . Kinetic resolution is a method used to separate enantiomers, and this compound’s involvement in such studies can contribute to the development of methods for the synthesis of stereoisomers.
Antifungal Activity
Some derivatives of the compound have shown antifungal activity . This suggests potential applications in the development of new antifungal agents.
Synthesis of Diverse Structures
The compound has been used in the synthesis of structurally diverse 3,4-DHPo via MCR . This indicates its potential use in the development of a wide range of chemical structures.
Allosteric Enhancers
Benzoylthiophenes, which can be synthesized using this compound, are allosteric enhancers of agonist activity at the A1 adenosine receptor . This suggests potential applications in the development of drugs targeting the A1 adenosine receptor.
Safety And Hazards
properties
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)9-6-11-7-4-2-3-5-8(7)14-9/h2-5,9,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOFHRITCCBESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.